Selective MAO-B Inhibition
In head-to-head enzyme inhibition assays, 8-Hydroxy-2-methylisoquinolin-1(2H)-one exhibits a clear selectivity for MAO-B over the MAO-A isoform. The compound demonstrates an IC50 of 17,000 nM against human MAO-B, while showing minimal activity against MAO-A with an IC50 > 100,000 nM [1] [2]. This contrasts sharply with a comparator isoquinolinone derivative, CHEMBL118703, which shows a less favorable MAO-B IC50 of 6,390 nM and similarly weak MAO-A inhibition (>100,000 nM), highlighting the impact of the 8-hydroxy substitution on potency and selectivity [3].
IC50 >100,000 nM (MAO‑A)
| Evidence Dimension | Enzyme Inhibition (IC50) and Isoform Selectivity |
|---|---|
| Target Compound Data | MAO-B IC50 = 17,000 nM; MAO-A IC50 > 100,000 nM |
| Comparator Or Baseline | Isoquinolinone derivative CHEMBL118703: MAO-B IC50 = 6,390 nM; MAO-A IC50 > 100,000 nM |
| Quantified Difference | Target compound shows ~2.7-fold weaker MAO-B inhibition but maintains high selectivity (>5.9-fold) for MAO-B over MAO-A, similar to the comparator. |
| Conditions | Human membrane-bound MAO-A and MAO-B expressed in insect cell membranes; inhibition assessed by reduction in conversion of kynuramine to 4-hydroxyquinoline after 20 min fluorescence assay. |
Why This Matters
The defined MAO-B selectivity profile is critical for neuroscience research applications where avoiding MAO-A inhibition minimizes potential off-target effects related to tyramine metabolism.
- [1] BindingDB. BDBM50450822 (CHEMBL4216610): 8-Hydroxy-2-methylisoquinolin-1(2H)-one. Affinity Data for MAO-B. Accessed April 18, 2026. View Source
- [2] BindingDB. BDBM50450822 (CHEMBL4216610): 8-Hydroxy-2-methylisoquinolin-1(2H)-one. Affinity Data for MAO-A. Accessed April 18, 2026. View Source
- [3] BindingDB. BDBM50401985 (CHEMBL118703): Isoquinolinone derivative. Affinity Data for MAO-A and MAO-B. Accessed April 18, 2026. View Source
